Orfamide A - 939960-34-6

Orfamide A

Catalog Number: EVT-1482539
CAS Number: 939960-34-6
Molecular Formula: C64H114N10O17
Molecular Weight: 1295.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Orfamide A is a cyclic lipopeptide (CLP) classified as a biosurfactant. [, , , , , , , , , ] It is primarily produced by bacteria belonging to the Pseudomonas genus, notably Pseudomonas protegens and related species. [, , , , , , , , , , , , , , , , , ] Orfamide A plays a significant role in scientific research due to its diverse biological activities, including antifungal, insecticidal, and algicidal properties. [, , , , , , , , , , , , , , , ]

Synthesis Analysis

Orfamide A is naturally produced by Pseudomonas species via non-ribosomal peptide synthetases (NRPS). [, , , , ] The biosynthesis gene cluster for orfamide A has been identified and characterized in several Pseudomonas strains. [, , , , ]

Total chemical synthesis of orfamide A has been achieved, utilizing solid-phase peptide synthesis (SPPS) and incorporating an amino acid ester building block. This strategy enabled the development of a library of orfamide A analogs with high yield and purity. []

Molecular Structure Analysis

Orfamide A comprises a cyclic lipodepsipeptide structure, characterized by a 10-amino acid peptide chain linked to a 3-hydroxydodecanoic acid moiety. [, , , , ] The peptide sequence of orfamide A is unique, and its three-dimensional structure has been determined through liquid-state NMR, revealing an amphipathic conformation. [, ] The structure was initially misidentified, but total synthesis and subsequent analysis established the correct configuration, which includes a D-Leu residue at position 5 and an R-configured 3'-OH group in the fatty acid chain. []

Mechanism of Action
  • Against Algae: Orfamide A disrupts calcium (Ca2+) homeostasis in the green alga Chlamydomonas reinhardtii, triggering a Ca2+ influx that leads to rapid deflagellation and subsequent immobilization. [, , , ] This interaction involves specific Ca2+ signaling pathways and the activation of TRP-type calcium channels in the alga. [, ]
  • Against Fungi: Orfamide A exhibits antifungal activity against a broad spectrum of plant pathogens, including Rhizoctonia solani, Magnaporthe oryzae, Phytophthora, and Pythium species. [, , , , , , , ] Its mechanism likely involves membrane interactions and disruption of fungal cell integrity, similar to other CLPs. [, , , ]
  • Against Insects: Orfamide A contributes to the insecticidal activity of certain Pseudomonas strains against insects like aphids (Myzus persicae) and fruit flies (Drosophila melanogaster). [, , ] Its mode of action in insects remains to be fully elucidated.
Physical and Chemical Properties Analysis

Orfamide A, as a CLP, exhibits surfactant properties, significantly reducing the surface tension of water. [] This characteristic contributes to its biological activities, particularly its ability to interact with cell membranes. [, ] Specific data regarding other physical and chemical properties, such as solubility, melting point, and stability, are not extensively covered in the provided abstracts.

Applications
  • Biocontrol Agent: Orfamide A demonstrates potential as a biocontrol agent against fungal pathogens in crops like rice, bean, and cocoyam. [, , , , , , , , ] It can act directly by inhibiting fungal growth or indirectly by inducing systemic resistance in plants. [, , , , , ]
  • Algaecide: Orfamide A's ability to immobilize and lyse the green alga C. reinhardtii highlights its potential as an algaecide. [, , , ] This property could be explored for controlling algal blooms in aquatic ecosystems or managing algal growth in specific applications.
  • Microbial Ecology Research: Orfamide A serves as a valuable tool for studying microbial interactions within the rhizosphere. [, , , , , , , , ] Its production, degradation, and influence on microbial communities provide insights into the complex dynamics of plant-microbe interactions.

Orfamide B

  • Compound Description: Orfamide B is a cyclic lipopeptide (CLP) that shares the same amino acid sequence as orfamide A but differs in the length of the fatty acid side chain. [] It is produced by Pseudomonas sp. CMR5c and CMR12a. [] Orfamide B has been shown to have similar biological activities to orfamide A, including activity against Magnaporthe oryzae on rice, Rhizoctonia solani AG 4-HGI in vitro, and zoospore lysis of Phytophthora and Pythium. []
  • Relevance: Orfamide B is structurally very similar to orfamide A, differing only by a single amino acid. [] This makes it a useful compound for studying structure-activity relationships of orfamides.

Orfamide D

  • Compound Description: Orfamide D is a new derivative of the orfamide family produced by Pseudomonas sp. CMR12a. []

Orfamide E

  • Compound Description: Orfamide E is a new derivative of the orfamide family produced by Pseudomonas sp. CMR12a. []

Orfamide F

  • Compound Description: Orfamide F is a newly discovered orfamide homolog produced by Pseudomonas sp. CMR5c. [] Its structure was determined by nuclear magnetic resonance (NMR) and mass spectrometry (MS). []

Orfamide G

  • Compound Description: Orfamide G is a newly discovered orfamide homolog produced by Pseudomonas sp. CMR5c. [] Its structure was determined by NMR and MS. [] Orfamide G shares the same amino acid sequence as orfamide B but differs in the length of the fatty acid part. []

Synthetic Orfamide A Variants

  • Compound Description: Synthetic orfamide A variants with specific modifications to the N-terminal amino acids and the fatty acid tail were used to investigate the structure-activity relationships of orfamide A's calcium signaling activity in Chlamydomonas reinhardtii. [, ] For example, a variant with a shortened fatty acid tail and a change in the third amino acid (Thr3) retained its ability to induce deflagellation, while a variant with a change in the first amino acid (Leu1) could still elicit a calcium signal but did not cause deflagellation. []

Rhizoxin S2

  • Compound Description: Rhizoxin S2 is a secondary metabolite produced by Pseudomonas protegens. [] It demonstrates strong growth inhibition against Chlamydomonas reinhardtii. [] This inhibition is influenced by the environment. [] Rhizoxin S2 does not affect the motility of C. reinhardtii. []
  • Relevance: Pseudomonas protegens also produces orfamide A. [] While both compounds exhibit inhibitory effects on C. reinhardtii, rhizoxin S2 is a more potent growth inhibitor while orfamide A is more effective at inhibiting motility. []

Pyrrolnitrin

  • Compound Description: Pyrrolnitrin is a secondary metabolite produced by Pseudomonas protegens. [] It impacts cell morphology, inhibits the growth of Chlamydomonas reinhardtii, and interferes with the algae's cytosolic Ca2+ homeostasis and motility. []
  • Relevance: Pseudomonas protegens also produces orfamide A. [] Both pyrrolnitrin and orfamide A impact the motility of C. reinhardtii, highlighting their potential role in bacterial-algal interactions. []

Pyoluteorin

  • Compound Description: Pyoluteorin is a secondary metabolite produced by Pseudomonas protegens. [] Similar to pyrrolnitrin, it affects the cell morphology of Chlamydomonas reinhardtii, inhibits its growth, and disrupts its cytosolic Ca2+ homeostasis and motility. []

2,4-Diacetylphloroglucinol (DAPG)

  • Compound Description: 2,4-Diacetylphloroglucinol (DAPG) is a secondary metabolite produced by Pseudomonas protegens. [] At high concentrations, DAPG can immobilize Chlamydomonas reinhardtii without causing deflagellation or disrupting Ca2+ homeostasis. []
  • Relevance: Pseudomonas protegens also produces orfamide A. [] Both DAPG and orfamide A are involved in bacterial-algal interactions and can immobilize C. reinhardtii, although their mechanisms of action differ. []

Sessilin

  • Compound Description: Sessilin is a cyclic lipopeptide produced by Pseudomonas sp. CMR12a. [] It is structurally similar to tolaasin, a toxin produced by the mushroom pathogen Pseudomonas tolaasii. [] Sessilin is important for biofilm formation in CMR12a. []
  • Relevance: Sessilin is produced by the same Pseudomonas strain as orfamide A, indicating potential interactions or synergistic effects between these CLPs. [] They have contrasting roles in bacterial behavior, with sessilin promoting biofilm formation and orfamide A being essential for swarming. []

Properties

CAS Number

939960-34-6

Product Name

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid

IUPAC Name

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C64H114N10O17

Molecular Weight

1295.7

InChI

InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40-,41+,42?,43-,44+,45+,46+,47+,48-,49-,52+,53-,54-/m1/s1

SMILES

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O

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